3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural framework. The compound belongs to a class of substances known for their significant pharmacological potential and synthetic versatility. Its structure comprises a benzamide core substituted with 3,5-dimethyl groups, connected to a pyrazolo[3,4-d]pyrimidine ring via an ethyl linker bearing a pyrrolidine moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to show activity against ck1γ and ck1ε .
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Compounds with similar structures have been reported to show nanomolar activity against certain targets, suggesting potent biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically begins with the preparation of the pyrazolo[3,4-d]pyrimidine core. This involves cyclization reactions between appropriately substituted hydrazine derivatives and amino-pyrimidine precursors under controlled conditions, often utilizing catalysts such as Lewis acids. Subsequent steps involve alkylation to introduce the ethyl linker, followed by amidation reactions to append the benzamide moiety. Pyrrolidine addition is achieved through nucleophilic substitution.
Industrial Production Methods
Industrially, the production process is scaled by optimizing the reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance efficiency and reproducibility. High-performance liquid chromatography (HPLC) is often used for purification, ensuring the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding oxidized products, often influenced by agents like potassium permanganate.
Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups.
Substitution: : Particularly nucleophilic substitutions at reactive sites, with reagents like alkyl halides.
Common Reagents and Conditions
The compound's reactivity can be manipulated using common reagents:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction, products may include oxidized derivatives, reduced forms with modified functional groups, or substituted variants exhibiting diverse chemical functionalities.
Scientific Research Applications
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several scientific domains:
Chemistry: : As a building block for synthesizing complex molecules, useful in creating libraries of compounds for screening.
Biology: : Investigated for its interactions with biological macromolecules, aiding in understanding biochemical pathways.
Medicine: : Potential therapeutic agent due to its structural similarity to known bioactive compounds, being explored for anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Used in the development of novel materials with specific functionalities, such as coatings and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(Piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Structurally similar, with a piperidine moiety instead of pyrrolidine.
3,5-Dimethyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Contains a morpholine group replacing the pyrrolidine.
Unique Aspects
3,5-Dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. Its structural features offer opportunities for targeted drug design and molecular modeling studies.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-14-9-15(2)11-16(10-14)20(27)21-5-8-26-19-17(12-24-26)18(22-13-23-19)25-6-3-4-7-25/h9-13H,3-8H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAPUUIJCCRRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.